BauchampineA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bauchampine A involves the isolation from the rattans of Bauhinia championii using extensive spectroscopic methods . The detailed synthetic routes and reaction conditions are not widely documented, as the primary focus has been on its natural extraction.
Industrial Production Methods: Currently, Bauchampine A is primarily obtained through natural extraction from Bauhinia championii. Industrial production methods have not been extensively developed or documented, given the compound’s recent discovery and ongoing research.
Chemical Reactions Analysis
Types of Reactions: Bauchampine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Bauchampine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed: The major products formed from the reactions of Bauchampine A include derivatives with enhanced biological activities
Scientific Research Applications
Mechanism of Action
The mechanism of action of Bauchampine A involves its interaction with molecular targets and pathways associated with inflammation and cell proliferation. The compound exerts its effects by inhibiting the proliferation of synoviocytes, which are cells involved in the inflammatory response in rheumatoid arthritis . The specific molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Bauchampine A is unique among polyoxygenated abietane diterpenoids due to its specific structure and biological activities . Similar compounds include other diterpenoids isolated from Bauhinia species, such as those with antimalarial, antimycobacterial, antifungal, anti-inflammatory, and cytotoxic activities . The uniqueness of Bauchampine A lies in its potent anti-rheumatoid arthritis activity, which is comparable to that of methotrexate .
List of Similar Compounds:- Other polyoxygenated abietane diterpenoids from Bauhinia species
- Diterpenoids with antimalarial and anti-inflammatory properties
- Compounds with cytotoxic activities from related plant species
Properties
Molecular Formula |
C20H26O8 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,4aS,10S,10aR)-7-(1,3-dihydroxypropan-2-yl)-5,8,10-trihydroxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O8/c1-19-4-3-5-20(2,18(27)28)17(19)16(26)15(25)12-13(19)11(23)6-10(14(12)24)9(7-21)8-22/h6,9,16-17,21-24,26H,3-5,7-8H2,1-2H3,(H,27,28)/t16-,17-,19-,20+/m1/s1 |
InChI Key |
QONRIHLZZFQDHP-LFGUQSLTSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1[C@@H](C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
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